molecular formula C24H28N4OS B2747627 N-(3,4-dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1358235-34-3

N-(3,4-dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2747627
CAS No.: 1358235-34-3
M. Wt: 420.58
InChI Key: LRWVAFBKXYWZRP-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a triazaspiro compound characterized by a spirocyclic framework with a 1,4,8-triazaspiro[4.5]decane core. Its structure includes a 3,4-dimethylphenyl substituent on the carboxamide group and an ethylthio (-S-C₂H₅) moiety at position 2. Structural analogs of this compound have been studied for their inhibitory effects on targets such as mycobacterial lipoamide dehydrogenase (Lpd) .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-4-30-22-21(19-8-6-5-7-9-19)26-24(27-22)12-14-28(15-13-24)23(29)25-20-11-10-17(2)18(3)16-20/h5-11,16H,4,12-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWVAFBKXYWZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)C)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its unique biological activity. The presence of the triazine ring and the ethylthio group are critical for its interaction with biological targets.

Property Value
Molecular FormulaC20H24N4OS
Molecular Weight372.49 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that spirocyclic compounds could effectively inhibit tumor growth in xenograft models due to their ability to interfere with cellular signaling pathways involved in cancer progression .

Antidiabetic Potential

The compound's structure suggests potential inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In related studies, compounds designed with similar frameworks have shown promising results in improving glucose tolerance and reducing blood sugar levels in diabetic models . This suggests that this compound may possess antidiabetic properties worth exploring.

The proposed mechanism of action involves the inhibition of key enzymes such as prolyl hydroxylases (PHDs), which play a role in cellular oxygen sensing and regulation of erythropoiesis. By inhibiting these enzymes, the compound may enhance erythropoietin production, leading to increased red blood cell formation .

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of in vitro assays demonstrated that similar triazine derivatives inhibited cancer cell lines with IC50 values ranging from 10 to 50 µM. The specific pathways affected included apoptosis and cell cycle regulation.
  • In Vivo Efficacy :
    • In murine models of diabetes, administration of related compounds resulted in a significant reduction in fasting blood glucose levels compared to controls. The observed effects were attributed to enhanced insulin sensitivity and reduced hepatic glucose production.
  • Toxicological Assessments :
    • Preliminary toxicity studies indicated that compounds within this class exhibited low cytotoxicity towards normal human cells, suggesting a favorable safety profile for therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The triazaspiro scaffold is a versatile platform for drug discovery. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent variations and their implications:

Substituent Analysis

Compound Name Substituents Key Structural Features Reported Activity
Target Compound - N-(3,4-dimethylphenyl)
- 2-(ethylthio)
- 3-phenyl
Balanced lipophilicity from methyl and ethyl groups Not explicitly reported, but likely optimized for solubility and target binding
Compound 5 () - N-(2,4-dichlorophenethyl)
- 8-(2,4-dimethoxybenzoyl)
- 4-oxo
Chlorine and methoxy groups enhance electronegativity Potent inhibitor of Mycobacterium tuberculosis Lpd (IC₅₀ = 0.8 µM)
N-(4-Methoxyphenyl) Analog () - N-(4-methoxyphenyl)
- 2-(methylsulfanyl)
Methoxy group increases polarity No activity data, but methoxy may improve metabolic stability
CAS 894885-18-8 () - N-(2,5-dimethoxyphenyl)
- 2-(4-methoxyphenyl)
- 3-(methylsulfanyl)
Multiple methoxy groups enhance solubility Commercial availability suggests research utility
3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide () - 3-oxo
- 1,2,4,8-tetraaza core
Additional nitrogen atom alters hydrogen bonding Structural uniqueness may influence kinase inhibition

Functional Group Impact

  • Ethylthio vs. Methylsulfanyl : The target compound’s ethylthio group provides moderate lipophilicity compared to the methylsulfanyl group in ’s analog. Ethylthio may enhance membrane permeability but reduce metabolic stability .
  • Methoxy vs. In contrast, 3,4-dimethylphenyl in the target compound balances lipophilicity and steric effects .
  • Spiro Core Variations : The tetraazaspiro compound () introduces an additional nitrogen, which could expand target interactions but may complicate synthesis .

Research and Commercial Relevance

  • Drug Discovery : The structural diversity of triazaspiro compounds (e.g., –9) underscores their utility in targeting enzymes and receptors.
  • Commercial Availability : Compounds like CAS 894885-18-8 () are marketed for research, indicating industrial interest in this scaffold .

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